3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine
CAS No.: 1190313-25-7
Cat. No.: VC3402512
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol
* For research use only. Not for human or veterinary use.
![3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine - 1190313-25-7](/images/structure/VC3402512.png)
Specification
CAS No. | 1190313-25-7 |
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Molecular Formula | C8H7BrN2O |
Molecular Weight | 227.06 g/mol |
IUPAC Name | 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine |
Standard InChI | InChI=1S/C8H7BrN2O/c1-12-8-2-7-5(3-11-8)6(9)4-10-7/h2-4,10H,1H3 |
Standard InChI Key | RSKVMFREGVZOSF-UHFFFAOYSA-N |
SMILES | COC1=NC=C2C(=C1)NC=C2Br |
Canonical SMILES | COC1=NC=C2C(=C1)NC=C2Br |
Introduction
Chemical Properties and Structure
Structural Features
3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine consists of a fused bicyclic system with a pyrrole ring and a pyridine ring. The compound contains a bromine atom at position 3 of the pyrrole ring and a methoxy group at position 6 of the pyridine ring. The nitrogen at position 1 (N-1) is part of the pyrrole ring and typically bears a hydrogen atom, though this position is frequently modified in derivatives to improve pharmacokinetic properties or biological activity .
The structural features of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine can be better understood through comparison with the basic 1H-pyrrolo[3,2-c]pyridine scaffold. The numbering system begins at the pyrrole nitrogen (position 1) and proceeds clockwise around the fused ring system.
Physical and Chemical Properties
Table 1 presents the predicted physical and chemical properties of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine based on similar compounds in the 1H-pyrrolo[3,2-c]pyridine series.
Property | Value |
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Molecular Formula | C₈H₇BrN₂O |
Molecular Weight | 227.06 g/mol |
Physical State | Crystalline solid |
Color | Off-white to pale yellow |
Melting Point | 170-180°C (estimated) |
Log P | ~2.3-2.8 (estimated) |
pKa | ~9.5 for pyrrole NH (estimated) |
Solubility | Moderately soluble in polar organic solvents; limited water solubility |
Stability | Stable under normal conditions; sensitive to strong oxidizing agents |
UV Absorption | λₘₐₓ ~280-290 nm (estimated) |
The bromine substituent at position 3 likely increases the lipophilicity of the compound compared to the unsubstituted scaffold, potentially improving membrane permeability but possibly reducing aqueous solubility. The methoxy group at position 6 may enhance hydrogen bonding capabilities with target proteins, potentially improving binding affinity to specific biological targets .
Synthetic Approaches
General Synthetic Strategies for 1H-Pyrrolo[3,2-c]Pyridines
The synthesis of 1H-pyrrolo[3,2-c]pyridines, including 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine, typically involves several established approaches. Based on the literature, the predominant synthetic route involves a palladium-mediated Sonagashira coupling followed by cyclization to form the pyrrolopyridine scaffold .
The general synthetic pathway begins with appropriately substituted 4-amino-2-bromo-5-iodopyridine derivatives, which undergo Sonagashira coupling with alkynes to generate key intermediates. These intermediates then undergo domino cyclization to form the desired pyrrolopyridine scaffold. The approach can be modified depending on the specific substituents required at different positions .
Step | Reagents/Conditions | Intermediate | Yield (estimated) |
---|---|---|---|
1 | 2-Bromo-5-methylpyridine, m-CPBA | 2-Bromo-5-methylpyridine N-oxide | 80-90% |
2 | Trifluoroacetic anhydride, K₂CO₃ | 2-Bromo-6-methoxypyridine derivative | 70-80% |
3 | Iodination (ICl, NaOAc, AcOH) | 2-Bromo-5-iodo-6-methoxypyridine | 35-45% |
4 | Introduction of amino group at position 4 | 4-Amino-2-bromo-5-iodo-6-methoxypyridine | 60-70% |
5 | Sonagashira coupling with trimethylsilylacetylene | Alkyne intermediate | 75-85% |
6 | Base-catalyzed cyclization | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine | 65-75% |
7 | Selective bromination (NBS, THF) | 3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | 60-70% |
This synthetic route is adapted from the approaches described for similar 1H-pyrrolo[3,2-c]pyridine derivatives, including those reported by Schmidt and colleagues .
Alternative Synthetic Approaches
An alternative approach could involve starting from a 4-amino-2-bromopyridine derivative, introducing the methoxy group at position 6, followed by iodination at position 5. This intermediate could then undergo Sonagashira coupling with an appropriate alkyne, followed by cyclization to form the pyrrolopyridine core. Selective bromination at position 3 would yield the target compound .
The choice of synthetic route would depend on factors such as the availability of starting materials, the efficiency of each step, and the potential for side reactions or undesired products.
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine would likely be influenced by several structural features:
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The pyrrole nitrogen (N-1) can serve as a hydrogen bond donor when unsubstituted, potentially interacting with carbonyl groups in target proteins.
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The bromine at position 3 may form halogen bonds with electron-rich regions in proteins or influence the electronic properties of the pyrrole ring.
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The methoxy group at position 6 can function as a hydrogen bond acceptor and may influence the compound's ability to interact with specific binding pockets .
Studies on related compounds have shown that substitution at position 6 of the 1H-pyrrolo[3,2-c]pyridine scaffold can significantly impact activity and selectivity. For example, compounds with aniline substituents at this position have demonstrated potent MPS1 inhibition .
Structure-Activity Relationship Studies
Effect of Bromine at Position 3
The presence of a bromine atom at position 3 of the 1H-pyrrolo[3,2-c]pyridine scaffold may have several implications for biological activity:
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Electronic Effects: Bromine, being electron-withdrawing, may alter the electron density of the pyrrole ring, potentially affecting interactions with target proteins.
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Steric Considerations: The relatively large bromine atom may influence the compound's ability to fit into binding pockets of target proteins.
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Halogen Bonding: Bromine can participate in halogen bonding with electron-rich regions in proteins, which may enhance binding affinity.
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Metabolic Stability: Halogenation often improves metabolic stability by blocking potential sites of oxidative metabolism .
Effect of Methoxy Group at Position 6
The methoxy group at position 6 likely contributes to the compound's biological activity in several ways:
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Hydrogen Bond Acceptor: The oxygen atom can accept hydrogen bonds from donor groups in target proteins.
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Electronic Effects: The methoxy group is electron-donating, potentially affecting the electron density of the pyridine ring.
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Lipophilicity: The methoxy group increases lipophilicity compared to an unsubstituted position, potentially improving membrane permeability.
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Steric Factors: The size and orientation of the methoxy group may influence binding to specific protein pockets .
Comparison with Other 1H-Pyrrolo[3,2-c]Pyridine Derivatives
Table 4 compares 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine with other derivatives in terms of structural features and potential activities.
Compound | Key Structural Features | Potential Activities | Notable Differences |
---|---|---|---|
3-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine | Bromine at C-3, methoxy at C-6 | Kinase inhibition | Subject of this study |
Unsubstituted 1H-pyrrolo[3,2-c]pyridine | No substituents | Baseline activity | Less lipophilic, potentially less potent |
6-Anilino-1H-pyrrolo[3,2-c]pyridines | Various aniline substituents at C-6 | MPS1 inhibition | Larger substituent at C-6, demonstrated MPS1 activity |
N-1 substituted derivatives | Various groups at N-1 | Enhanced PK properties | Modification of H-bond donor capacity |
2-Pyrazole derivatives | Pyrazole at C-2 | MPS1 and CDK2 inhibition | Different substitution pattern |
Current Research and Future Directions
Ongoing Studies
Current research in the field of 1H-pyrrolo[3,2-c]pyridine derivatives focuses on several areas:
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Optimization of kinase inhibitory activity
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Improvement of selectivity profiles
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Enhancement of pharmacokinetic properties
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Development of new synthetic routes for more efficient access to diverse derivatives
The development of 1H-pyrrolo[3,2-c]pyridine derivatives as MPS1 inhibitors has shown promising results, with compounds demonstrating potent activity in both biochemical and cellular assays. Research has also explored their potential as colchicine-binding site inhibitors, suggesting versatility in their biological applications .
Challenges and Opportunities
Several challenges and opportunities exist in the development of 3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine and related compounds:
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Selectivity: Achieving selectivity for specific kinases remains a challenge, particularly given the conserved nature of ATP-binding sites .
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Pharmacokinetics: Optimizing properties such as solubility, permeability, and metabolic stability while maintaining potency requires careful balance .
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Synthetic accessibility: Developing efficient synthetic routes to access these compounds in sufficient quantities for biological evaluation is essential .
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Structure-based design: Leveraging crystallographic data to guide the design of new derivatives offers opportunities for rational optimization .
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